1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-
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Overview
Description
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4HF7O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the trifluoromethylation of dioxolane derivatives using reagents such as trifluoromethyl iodide and a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Partially fluorinated dioxolanes.
Substitution: Fluorinated derivatives with new functional groups.
Scientific Research Applications
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is utilized in various fields of scientific research:
Chemistry: As a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to degradation.
Biology: In the study of enzyme mechanisms and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of fluorinated polymers and coatings, which are valued for their chemical resistance and durability.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical entities, influencing reaction pathways and stability. The compound’s unique structure enables it to participate in specific binding interactions, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetrafluoro-2-(trifluoromethyl)-1,3-dioxolane
- Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Uniqueness
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- stands out due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications where such properties are critical, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
64499-64-5 |
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Molecular Formula |
C5F10O2 |
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1 |
InChI Key |
QSOCFKJCICIFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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